![molecular formula C12H13NO B13339000 Spiro[indene-1,3'-pyrrolidin]-3(2H)-one](/img/structure/B13339000.png)
Spiro[indene-1,3'-pyrrolidin]-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[indene-1,3’-pyrrolidin]-3(2H)-one is a spirocyclic compound that features a unique structure where an indene and a pyrrolidinone ring are fused together at a single carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of spiro[indene-1,3’-pyrrolidin]-3(2H)-one typically involves a 1,3-dipolar cycloaddition reaction. One common method is the reaction of azomethine ylides, generated in situ from isatins and amino acids, with alkenes. This reaction proceeds under mild conditions and often employs a catalyst to achieve high stereoselectivity.
Industrial Production Methods
While specific industrial production methods for spiro[indene-1,3’-pyrrolidin]-3(2H)-one are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing scalable purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Spiro[indene-1,3’-pyrrolidin]-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form spirocyclic lactams.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming spiro[indene-1,3’-pyrrolidin]-3-ol.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the spiro center or other positions on the rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields lactams, while reduction produces alcohols.
Wissenschaftliche Forschungsanwendungen
Spiro[indene-1,3’-pyrrolidin]-3(2H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Some derivatives exhibit biological activity, making them potential candidates for drug development.
Medicine: Research has shown that certain spirocyclic compounds have anticancer, antimicrobial, and anti-inflammatory properties.
Industry: The unique structural features of spiro[indene-1,3’-pyrrolidin]-3(2H)-one make it useful in the development of new materials with specific mechanical or electronic properties.
Wirkmechanismus
The mechanism by which spiro[indene-1,3’-pyrrolidin]-3(2H)-one exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but often include binding to active sites or altering protein conformation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[pyrrolidin-3,2’-oxindole]: This compound shares a similar spirocyclic structure but with an oxindole ring instead of an indene ring.
Spiro[indene-1,3’-pyrrolidin]-2-one: This is a positional isomer with the carbonyl group located at a different position.
Spiro[indene-1,3’-pyrrolidin]-3-ol: This compound is a reduced form of spiro[indene-1,3’-pyrrolidin]-3(2H)-one.
Uniqueness
Spiro[indene-1,3’-pyrrolidin]-3(2H)-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties
Eigenschaften
Molekularformel |
C12H13NO |
|---|---|
Molekulargewicht |
187.24 g/mol |
IUPAC-Name |
spiro[2H-indene-3,3'-pyrrolidine]-1-one |
InChI |
InChI=1S/C12H13NO/c14-11-7-12(5-6-13-8-12)10-4-2-1-3-9(10)11/h1-4,13H,5-8H2 |
InChI-Schlüssel |
FAYNEFVOIGLETE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC12CC(=O)C3=CC=CC=C23 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


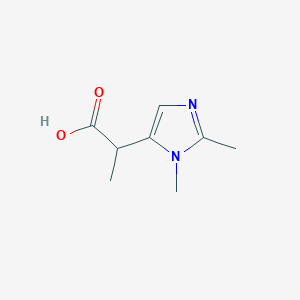
![Diethyl({3-[(oxan-4-yl)amino]propyl})amine](/img/structure/B13338920.png)
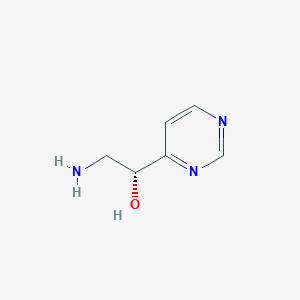

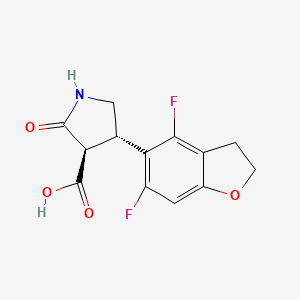
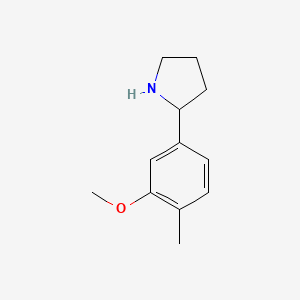
![1-isobutyl-6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B13338960.png)
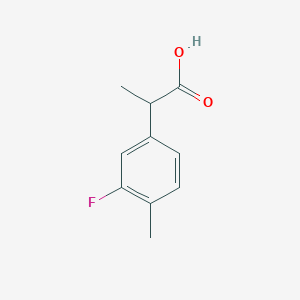
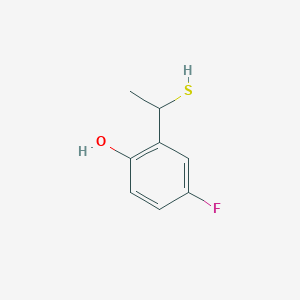
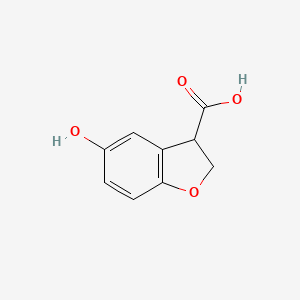


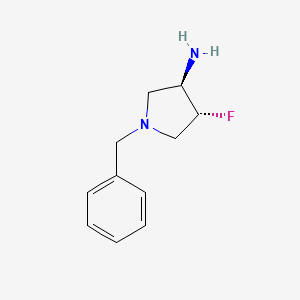
![5-[5-(4-fluorophenyl)-10-morpholin-4-yl-1,5,8,11-tetrazatricyclo[7.4.0.02,7]trideca-2(7),8,10,12-tetraen-12-yl]pyrimidin-2-amine](/img/structure/B13339005.png)
